molecular formula C15H13NO3S B069280 [1-(Benzenesulfonyl)indol-5-yl]methanol CAS No. 182187-39-9

[1-(Benzenesulfonyl)indol-5-yl]methanol

Cat. No.: B069280
CAS No.: 182187-39-9
M. Wt: 287.3 g/mol
InChI Key: GGRJZYLQIVBRJI-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonyl)indol-5-yl]methanol is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition and Anti-Inflammatory Activity

A series of compounds including 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, related to [1-(Benzenesulfonyl)indol-5-yl]methanol, have been developed and demonstrated potent histone deacetylase (HDAC) inhibitory activities. These compounds, notably more potent than this compound, were effective in suppressing lipopolysaccharide-induced cytokine production and reducing carrageenan-induced acute inflammation in a rat model, suggesting potential for anti-inflammatory applications (Lee et al., 2013).

Green Synthesis and Pharmacological Evaluation

The compound this compound is also relevant in the context of green chemistry. A study reported the water-mediated, one-pot, stepwise green synthesis of related compounds (e.g., 3-amino-1-phenyl-1H-benzo[f]chromen-2-yl (1H-indol-3-yl)methanone), emphasizing the advantages of short reaction times, good yields, simple workup procedures, and eco-friendly conditions. The synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and diclofenac (Reddy et al., 2021).

Methanol Exposure and DNA Adduct Formation

While not directly related to this compound, studies on methanol exposure and its metabolic products offer insights into broader applications of methanol-related compounds. Research has demonstrated that methanol, a structurally simpler molecule, can lead to the formation of hydroxymethyl DNA adducts in various tissues, indicating a potential area of study for DNA damage and repair mechanisms associated with methanol and its derivatives (Lu et al., 2012).

Properties

IUPAC Name

[1-(benzenesulfonyl)indol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJZYLQIVBRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379890
Record name [1-(benzenesulfonyl)indol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182187-39-9
Record name [1-(benzenesulfonyl)indol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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